molecular formula C6H4F2N2O2 B173925 2,4-Difluoro-5-nitroaniline CAS No. 123344-02-5

2,4-Difluoro-5-nitroaniline

Cat. No.: B173925
CAS No.: 123344-02-5
M. Wt: 174.1 g/mol
InChI Key: LYWNQLCSOFZLOR-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.10 g/mol . It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions, and a nitro group is substituted at the 5 position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

While specific safety and hazard information for “2,4-Difluoro-5-nitroaniline” is not available in the search results, it’s generally recommended to handle nitroanilines with care. They should be stored in a cool, dry place, away from heat and ignition sources. Personal protective equipment should be used to avoid skin and eye contact .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that nitroaniline compounds can undergo various reactions, including diazotization . In these reactions, the nitro group (-NO2) on the aniline ring can be converted into a diazonium group (-N2+), which can then react with other compounds to form complex structures .

Pharmacokinetics

The compound’s molecular weight (17410 g/mol) and its solubility in methanol suggest that it could be absorbed and distributed in the body. The presence of the nitro group might also influence its metabolism and excretion.

Result of Action

Given its use in proteomics research , it may have effects at the protein level, potentially influencing protein structure or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-5-nitroaniline. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-5-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds like 2-chloro-5,6-difluorobenzimidazole and 1-(4,5-difluoro-2-nitrophenyl)pyrene via diazotization reactions . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes and proteins involved in metabolic pathways . These effects can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These dosage-dependent effects are crucial for determining safe and effective usage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-nitroaniline typically involves the nitration of 2,4-difluoroaniline. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,5-Difluoro-2-nitroaniline
  • 2,4-Difluoro-3-nitroaniline
  • 2,4-Difluoro-6-nitroaniline

Comparison: 2,4-Difluoro-5-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns and applications in various fields .

Properties

IUPAC Name

2,4-difluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNQLCSOFZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374273
Record name 2,4-difluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123344-02-5
Record name 2,4-difluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-5-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoroaniline (0.394 mL, 3.87 mmol) in concentrated sulfuric acid (5 mL, 94 mmol) at 0° C. was added drop wise nitric acid (0.272 mL, 375 mg, 3.87 mmol) in 20 min. The reaction was stirred under 5° C. for 30 min. The reaction mixture was poured in ice cold water and extracted with ether. Organic layer was washed with saturated NaHCO3 solution, dried and evaporated to give 2,4-difluoro-5-nitroaniline 71 (467 mg, 69.3%). NMR (400 MHz, CDCl3) 3.91 (br s, 2H), 6.98 (t, J=10.2 Hz, 1H), 7.51 (dd, J=8.6 Hz and 7.0 Hz, 1H).
Quantity
0.394 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.272 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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